molecular formula C11H13N3O2 B8556033 4-(5-Amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol

4-(5-Amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol

Cat. No. B8556033
M. Wt: 219.24 g/mol
InChI Key: NEICXDPSZBYQST-UHFFFAOYSA-N
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Patent
US08377975B2

Procedure details

196 mg of cyanogen bromide are added dropwise to a solution of 300 mg of 2-ethyl-4-hydroxy-3-methylbenzohydrazide in 50 ml of water, 130 mg of sodium hydrogencarbonate and 4 ml of DMF. A gas forms and a precipitate deposits. The latter is filtered off with suction and purified by column chromatography on silica gel, giving 40 mg of 4-(5-amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol as colourless powder; MS-FAB (M+H+)=220; Rf (polar method): 1.43 min;
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[CH2:4]([C:6]1[C:15]([CH3:16])=[C:14]([OH:17])[CH:13]=[CH:12][C:7]=1[C:8]([NH:10][NH2:11])=[O:9])[CH3:5].C(=O)([O-])O.[Na+].CN(C=O)C>O>[NH2:1][C:2]1[O:9][C:8]([C:7]2[CH:12]=[CH:13][C:14]([OH:17])=[C:15]([CH3:16])[C:6]=2[CH2:4][CH3:5])=[N:10][N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
N#CBr
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)C1=C(C(=O)NN)C=CC(=C1C)O
Name
Quantity
130 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The latter is filtered off with suction
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC1=NN=C(O1)C1=C(C(=C(C=C1)O)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 11.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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